

# Amoz (3-Amino-5-morpholinomethyl-2-oxazolidinone): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amoz

Cat. No.: B029683

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## Abstract

**Amoz**, or 3-Amino-5-morpholinomethyl-2-oxazolidinone, is primarily recognized as a principal metabolite of the nitrofurantoin antibiotic, furaltadone.[1] Its significance in the scientific and regulatory communities stems from its role as a marker for the illicit use of furaltadone in food-producing animals. Due to the carcinogenic nature of nitrofurantoin metabolites, including **Amoz**, their presence in food products is a critical safety concern. This guide provides a comprehensive overview of the known properties of **Amoz**, with a focus on its chemical characteristics, its role in food safety, and the analytical methods for its detection. While **Amoz** belongs to the oxazolidinone class of compounds, which are known for their antibacterial properties, there is a notable lack of public domain data on the intrinsic pharmacological and toxicological profile of **Amoz** itself. This document consolidates the available technical information and highlights areas where further research is needed.

## Chemical and Physical Properties

**Amoz** is a heterocyclic compound belonging to the oxazolidinone class.[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Source
IUPAC Name	3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one	PubChem
Synonyms	3-Amino-5-morpholinomethyl-2-oxazolidinone	Sigma-Aldrich
CAS Number	43056-63-9	Cayman Chemical[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub>	Cayman Chemical[1]
Molecular Weight	201.22 g/mol	Sigma-Aldrich
Appearance	Solid	Cayman Chemical
Solubility	DMF: 2 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Insoluble	Cayman Chemical[1]
SMILES	<chem>C1COCCN1CC2CN(C(=O)O2)N</chem>	PubChem
InChI	InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2	PubChem
InChIKey	TVHAMVOINIHMEX-UHFFFAOYSA-N	PubChem

## Role in Food Safety and Toxicology

The primary relevance of **Amoz** is in the field of food safety. Furaltadone, the parent compound of **Amoz**, is a nitrofurant antibiotic that was previously used in veterinary medicine. However, due to concerns about the carcinogenicity of its metabolites, the use of nitrofurans in food-producing animals has been banned in many countries.

**Amoz** is a tissue-bound metabolite of furaltadone, meaning it can covalently bind to macromolecules such as proteins in animal tissues.[2] This binding results in the formation of stable residues that can persist for an extended period, even after the parent drug is no longer

administered. The presence of **Amoz** in animal-derived food products is therefore considered evidence of illegal furaltadone use.

Toxicology:

**Amoz** is described as a carcinogenic metabolite of furaltadone.[2] The carcinogenicity of nitrofurans metabolites is a significant concern, leading to the prohibition of their use in food animals. The parent compound of **Amoz**, 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, has been shown to be carcinogenic in rats following oral administration, primarily causing mammary carcinomas and lymphoblastic lymphomas.[3] However, detailed public information on the specific genotoxicity or the precise mechanism of carcinogenicity of **Amoz** itself is limited. It is generally understood that the toxicity of nitrofurans is related to the metabolic activation of their nitro group to reactive intermediates that can damage DNA.

## Mechanism of Action (Oxazolidinone Class Context)

There is a lack of specific information on the mechanism of action of **Amoz** as an independent agent. However, as an oxazolidinone, it belongs to a class of synthetic antibiotics that inhibit bacterial protein synthesis.

General Mechanism of Oxazolidinones:

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event interferes with the formation of the initiation complex, a crucial early step in protein synthesis. By preventing the proper assembly of the ribosome, oxazolidinones effectively halt the production of bacterial proteins, leading to the inhibition of bacterial growth.

It is important to note that while **Amoz** shares the oxazolidinone core structure, its primary role is that of a metabolite, and its own antibacterial efficacy has not been well-documented in publicly available literature.

## Experimental Protocols

The detection of **Amoz** in food matrices is a critical aspect of regulatory monitoring. The two primary analytical techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA)

and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and sensitive screening method for the detection of **Amoz**. The principle is based on a competitive immunoassay.

### Methodology Overview:

- Sample Preparation: Tissue samples (e.g., fish, shrimp, meat) are homogenized and subjected to an acid hydrolysis step to release the tissue-bound **Amoz**.<sup>[2]</sup> This is followed by a derivatization step, often with 2-nitrobenzaldehyde, to create a more immunogenic derivative (NP-**Amoz**). The derivatized sample is then extracted and purified.
- Competitive ELISA:
  - Microplate wells are coated with an **Amoz**-protein conjugate (e.g., **Amoz**-BSA).<sup>[4]</sup>
  - The prepared sample extract and a limited amount of anti-**Amoz** antibody are added to the wells.
  - **Amoz** in the sample competes with the **Amoz**-protein conjugate on the plate for binding to the antibody.
  - After incubation, the wells are washed to remove unbound components.
  - A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
  - After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.
  - The intensity of the color is inversely proportional to the concentration of **Amoz** in the sample. A lower color intensity indicates a higher concentration of **Amoz**.

Detection Limits: Competitive ELISA methods can achieve low detection limits, with some reported as low as 0.16 µg/kg in shrimp samples.<sup>[2]</sup>

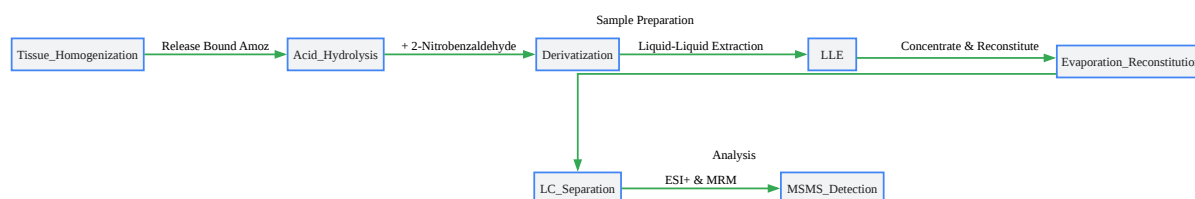
# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method for the detection and quantification of **Amoz**.

## Methodology Overview:

- **Sample Preparation:** Similar to the ELISA protocol, tissue samples undergo acid hydrolysis to release bound **Amoz**, followed by derivatization with 2-nitrobenzaldehyde. An internal standard, such as deuterated **Amoz** (**Amoz-d5**), is typically added at the beginning of the sample preparation to ensure accuracy and account for any sample loss during the procedure. The derivatized analyte is then extracted using a solvent like ethyl acetate and the extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
- **LC Separation:** The sample extract is injected into a liquid chromatograph. A C18 column is commonly used to separate the derivatized **Amoz** from other matrix components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically employed.
- **MS/MS Detection:** The eluent from the LC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The derivatized **Amoz** is detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure accurate identification and quantification.

## Workflow Diagram:



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Caption: LC-MS/MS workflow for **Amoz** detection.

## Signaling Pathways

There is no specific information available in the public domain regarding signaling pathways that are directly modulated by **Amoz**. The toxicological effects of nitrofurans are generally attributed to the generation of reactive metabolites that can cause DNA damage, but a detailed elucidation of the signaling cascades involved specifically for **Amoz** has not been reported.

## Synthesis

The synthesis of **Amoz** is relevant for the preparation of analytical standards and for the development of immunological assays. A general synthetic approach is outlined below.

Logical Relationship of Synthesis:



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Caption: Simplified synthetic pathway for **Amoz**.

## Conclusion and Future Directions

**Amoz** (3-Amino-5-morpholinomethyl-2-oxazolidinone) is a critical analyte in the context of food safety, serving as a marker for the illegal use of the nitrofurantoin antibiotic furaltadone. Its carcinogenic nature underscores the importance of sensitive and reliable detection methods in food products. While analytical protocols for its detection are well-established, there is a significant gap in the understanding of its intrinsic biological properties.

Future research should be directed towards elucidating the specific toxicological profile of **Amoz**, including detailed genotoxicity and carcinogenicity studies, to better understand its risk to human health. Furthermore, investigating any potential antimicrobial activity of **Amoz**, independent of its parent compound, could provide valuable insights into the structure-activity relationships of the oxazolidinone class of antibiotics. A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of **Amoz** would also be beneficial for a more complete risk assessment.

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[<https://www.benchchem.com/product/b029683#amoz-3-amino-5-morpholinomethyl-2-oxazolidinone-properties>]

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Address: 3281 E Guasti Rd  
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